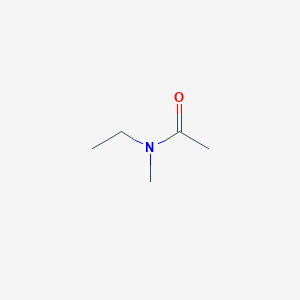

N-ethyl-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDNHIJGIWHQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539122 | |

| Record name | N-Ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38806-26-7 | |

| Record name | N-Ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N-ethyl-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylacetamide, a tertiary amide with the chemical formula C₅H₁₁NO, presents a unique molecular structure that influences its physical and chemical behavior. As a disubstituted amide, it lacks the hydrogen-bonding capabilities of primary and secondary amides, which significantly impacts its boiling point, melting point, and solubility characteristics. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for its application in research, particularly in drug development and as a specialized solvent. Understanding these properties is paramount for designing and optimizing experimental conditions, predicting its behavior in various matrices, and ensuring safe handling and storage.

Molecular and Chemical Identity

Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are dictated by its core physicochemical properties. While experimental data for some properties of this specific tertiary amide are limited in publicly accessible literature, predictive models and comparative data from analogous structures, such as N-ethylacetamide, provide valuable insights.

| Property | Value | Source(s) |

| Boiling Point | 170.7 ± 8.0 °C (Predicted) | [2][4] |

| Melting Point | Not available (experimental) | |

| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Refractive Index | 1.416 (Predicted) | [2] |

| Water Solubility | Miscible (by analogy) | |

| LogP | 0.48460 | [2] |

It is important to note that the boiling and density values are based on computational predictions and should be confirmed experimentally for high-precision applications.

In-Depth Analysis of Physical Properties

Boiling Point

The predicted boiling point of this compound is approximately 170.7 °C.[2][4] This is significantly lower than secondary amides of similar molecular weight, such as N-methylpropanamide (boiling point ~204-205 °C), which can be attributed to the absence of intermolecular hydrogen bonding. As a tertiary amide, this compound molecules cannot act as hydrogen bond donors, leading to weaker intermolecular forces that are more easily overcome with thermal energy.

For comparison, the related secondary amide, N-ethylacetamide, has a reported boiling point of 205-208 °C at standard pressure, though a boiling point of 90-92 °C at a reduced pressure of 8 mmHg is also cited.[6][7] The significant difference in boiling points between N-ethylacetamide and the predicted value for this compound underscores the critical role of hydrogen bonding in determining the volatility of amides.

The boiling point of a liquid amide like this compound can be determined using a micro-boiling point apparatus or by distillation.

Micro-Boiling Point Method:

-

A small sample of the liquid is placed in a capillary tube, which is then inverted and placed in a larger tube containing the same liquid.

-

The apparatus is heated in a controlled manner, often in a Thiele tube or a melting point apparatus with a boiling point function.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube, and at which the liquid re-enters the capillary upon cooling, is recorded as the boiling point.

Distillation Method:

-

A small quantity of the amide is placed in a distillation flask with boiling chips.

-

The flask is heated, and the temperature of the vapor that distills is measured using a thermometer placed at the vapor outlet.

-

The temperature at which the liquid and vapor are in equilibrium under a given pressure is the boiling point.

Figure 1: Workflow for experimental boiling point determination.

Melting Point

Currently, there is no readily available experimental data for the melting point of this compound. For the related secondary amide, N-ethylacetamide, a melting point of -32 °C is reported.[7] Given that this compound is a liquid at room temperature, its melting point is expected to be below ambient temperatures. The precise value would be influenced by the efficiency of crystal lattice packing, which is generally less efficient for asymmetrically substituted molecules.

Density and Refractive Index

The predicted density of this compound is 0.876 g/cm³.[2][4] This value is comparable to other organic amides of similar molecular weight. The refractive index, a measure of how light propagates through the substance, is predicted to be 1.416.[2] For comparison, N-ethylacetamide has a reported density of 0.924 g/mL at 25 °C and a refractive index of 1.433 at 20 °C.[6]

Density:

-

A calibrated pycnometer is weighed empty.

-

It is then filled with the liquid amide and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index:

-

A few drops of the liquid are placed on the prism of an Abbé refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into focus and align it with the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility

While specific quantitative solubility data for this compound in various solvents is not widely published, its structural characteristics suggest it is a polar aprotic solvent. By analogy to other tertiary amides and the secondary amide N-ethylacetamide, which is fully miscible with water, this compound is also expected to be miscible with water and other polar solvents.[7] Its solubility in non-polar solvents is likely to be lower.

A qualitative assessment of solubility can be performed as follows:

-

Add a small, measured amount of this compound to a test tube.

-

Add a small volume of the solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, hexane) in increments.

-

After each addition, the mixture is agitated vigorously.

-

The solubility is observed and can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, techniques such as UV-Vis spectroscopy or gas chromatography can be employed after reaching saturation.

Figure 2: A simplified workflow for qualitative solubility testing.

Spectroscopic Properties

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure. The presence of restricted rotation around the amide C-N bond can lead to the observation of distinct signals for the N-methyl and N-ethyl groups, particularly at lower temperatures.

Expected ¹H NMR Resonances:

-

A quartet for the -CH₂- protons of the ethyl group.

-

A singlet for the N-CH₃ protons.

-

A singlet for the acetyl -CH₃ protons.

-

A triplet for the -CH₃ protons of the ethyl group.

Expected ¹³C NMR Resonances:

-

A signal for the carbonyl carbon (C=O).

-

Signals for the two carbons of the ethyl group.

-

A signal for the N-methyl carbon.

-

A signal for the acetyl methyl carbon.

PubChem provides access to a predicted ¹³C NMR spectrum for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically found in the range of 1630-1670 cm⁻¹. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations. An FTIR spectrum is available on PubChem.[1]

Mass Spectrometry

In mass spectrometry, this compound is expected to undergo fragmentation upon ionization. Common fragmentation pathways for amides include cleavage of the C-N bond and the bonds adjacent to the carbonyl group. The molecular ion peak (M⁺) should be observable, and the fragmentation pattern will provide valuable information for confirming the molecular structure.

Conclusion

This compound is a tertiary amide with physical properties that are largely dictated by its inability to participate in intermolecular hydrogen bonding as a donor. While experimental data for several key properties are not widely available, predictive models and comparisons with analogous compounds provide a solid foundation for its use in research and development. The experimental protocols outlined in this guide offer a framework for the precise determination of its physical properties, which is essential for its effective and safe application. Further experimental investigation is warranted to fully characterize this compound and expand its utility in various scientific domains.

References

-

Mol-Instincts. N-Ethylacetamide (CAS 625-50-3): Properties, Purity, and Sourcing. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13390905, this compound". PubChem. [Link]

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

-

Protheragen. This compound. [Link]

-

LookChem. N-Methylacetamide 79-16-3 wiki. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 383154, N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide". PubChem. [Link]

-

National Institute of Standards and Technology. "Acetamide, N-ethyl-". NIST Chemistry WebBook. [Link]

-

ATB (Automated Topology Builder). N-Ethylacetamide | C4H9NO | MD Topology | NMR | X-Ray. [Link]

-

SpectraBase. N-(ethylsulfonyl)-N-methylacetamide - Optional[1H NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. Showing metabocard for N-Ethylacetamide (HMDB0031215). [Link]

Sources

- 1. This compound | C5H11NO | CID 13390905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-Methyl-N-ethylacetamide | 38806-26-7 [chemicalbook.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. N-エチルアセトアミド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to N-ethyl-N-methylacetamide: Structure, Synthesis, and Applications in Drug Discovery

Introduction

N-ethyl-N-methylacetamide is a tertiary amide that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its specific structural features and chemical properties make it a valuable building block, notably in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, analytical characterization, safety protocols, and its emerging role in the development of novel therapeutics.

Core Molecular Attributes

This compound is characterized by a central acetamide group with two distinct alkyl substituents, an ethyl and a methyl group, attached to the nitrogen atom. This tertiary amide structure precludes the presence of an N-H bond, a feature that significantly influences its chemical reactivity and physical properties, such as its inability to act as a hydrogen bond donor.

Chemical Structure and Formula

The molecular structure of this compound is fundamental to its function. The presence of the carbonyl group and the tertiary amine within the amide linkage defines its chemical behavior.

-

Molecular Formula: C₅H₁₁NO[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 38806-26-7[1]

-

SMILES: CCN(C)C(=O)C[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 170.7 ± 8.0 °C (Predicted) | [2][3] |

| Density | 0.876 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Information not widely available, but expected to be soluble in a range of organic solvents. | |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| XLogP3-AA | 0.1 | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of a secondary amine, a well-established and reliable transformation in organic chemistry.

Synthetic Pathway: Nucleophilic Acyl Substitution

The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between N-ethylmethylamine and an acetylating agent, such as acetyl chloride or acetic anhydride.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Acetyl Chloride as Acylating Agent: Acetyl chloride is highly reactive, ensuring a rapid and efficient reaction. The chloride ion is an excellent leaving group, which drives the reaction forward.

-

Aprotic Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to dissolve the reactants without participating in the reaction.

-

Non-nucleophilic Base: A base such as triethylamine or pyridine is crucial. It neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

N-ethylmethylamine

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the exothermic nature of the acylation reaction.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, or until TLC analysis indicates completion).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine (to reduce the amount of water in the organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product in high purity.

Self-Validation: Each step of the work-up is designed to remove specific impurities, ensuring the isolation of a pure product. The final purity can be confirmed by the analytical methods described below.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three distinct proton environments: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl protons attached to the nitrogen, and a singlet for the acetyl methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals, one for each carbon atom in a unique chemical environment.[1] Spectral data for this compound can be found on databases such as PubChem.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1650-1630 cm⁻¹, corresponding to the C=O stretching vibration of the tertiary amide. The absence of a significant N-H stretching band (around 3300 cm⁻¹) confirms the tertiary nature of the amide.[1]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (101.15 g/mol ).[4]

Applications in Drug Development: A Role in Targeted Protein Degradation

A significant application of this compound is as a structural component in the design of novel therapeutics, particularly in the field of Targeted Protein Degradation (TPD).

Building Blocks for PROTACs and Molecular Glues

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[5] This is often achieved using small molecules known as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues.

-

PROTACs: These are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase.[5]

-

Molecular Glues: These are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.

The linker in a PROTAC is a critical component that dictates the molecule's properties and efficacy. Small, simple amides like this compound are valuable building blocks for these linkers.

Caption: The role of amide-containing linkers in PROTACs.

Rationale for Using Tertiary Amides in Linkers:

-

Modulation of Physicochemical Properties: The inclusion of amide bonds within the linker can influence key drug-like properties. While amides can sometimes lead to poor permeability, strategic placement and substitution (such as using tertiary amides) can help to optimize the balance between solubility and cell penetration.[6][7]

-

Structural Rigidity and Conformation: Amide bonds can introduce a degree of rigidity to the linker, which can be crucial for maintaining the optimal spatial orientation of the two ligands for effective ternary complex formation between the target protein and the E3 ligase.[8]

-

Metabolic Stability: Amide bonds are generally more stable to metabolic degradation than esters, which can be an advantage in designing long-acting therapeutics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H227: Combustible liquid[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat should be worn.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and accessible synthetic route. While its direct applications are specialized, its role as a building block in the sophisticated architecture of targeted protein degraders highlights its importance to modern drug discovery. For researchers and scientists in this field, a thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the development of next-generation therapeutics.

References

- 1. This compound | C5H11NO | CID 13390905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-ethylacetamide | 38806-26-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 126417-84-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Chemical Identity

It is imperative to clarify a potential point of confusion at the outset. The CAS number initially provided, 38806-26-7, corresponds to N-ethyl-N-methylacetamide, a simple amide. However, the specified topic and intended audience strongly indicate an interest in a more complex molecule relevant to drug discovery. The recurring appearance of pyrazole derivatives in related searches suggests a focus on that scaffold. Therefore, this guide will provide a comprehensive overview of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 126417-84-3), a compound of significant interest in medicinal chemistry.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1] This five-membered heterocyclic ring system, featuring two adjacent nitrogen atoms, serves as a privileged scaffold in the design of a wide array of therapeutic agents. The strategic incorporation of substituents onto the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to potent and selective drugs. The subject of this guide, 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine, is a key exemplar of this class, embodying the structural features that make pyrazoles attractive for drug development. Its utility spans various research areas, including the development of anti-inflammatory and analgesic drugs, as well as applications in agrochemical synthesis.[2]

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 126417-84-3[3] |

| Molecular Formula | C₁₀H₁₀BrN₃[3] |

| Molecular Weight | 252.11 g/mol [3] |

| IUPAC Name | 3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-amine[3] |

Predicted Physicochemical Parameters

Solubility and Stability

Experimental solubility data for a related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, shows a low aqueous solubility of 4.2 µg/mL at pH 7.4.[5] This suggests that the aminopyrazole derivative may also exhibit limited solubility in aqueous media, a critical consideration for bioavailability. Information regarding the stability of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine under various conditions such as pH, temperature, and light is not extensively documented. However, pyrazole rings are generally stable, and the compound is expected to be a solid at room temperature.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis of 5-aminopyrazoles can be achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[1]

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 4-bromobenzoylacetonitrile in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group, a singlet for the pyrazole ring proton, a singlet for the N-methyl protons, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbons of the bromophenyl and pyrazole rings, as well as the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (252.11 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.

While specific spectra for the target compound are not publicly available, data for structurally similar pyrazoles can provide a reference for expected chemical shifts.[6][7]

Solid-State Properties and Molecular Geometry

The solid-state properties of a pharmaceutical compound, including its crystal structure and polymorphism, are of paramount importance as they can influence its stability, solubility, and bioavailability.

While the crystal structure of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine has not been reported, the crystal structure of the closely related 3-(4-bromophenyl)-5-methyl-1H-pyrazole provides valuable insights into the likely molecular conformation and intermolecular interactions.[8]

Crystal Data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole:

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å |

| Volume | 962.09(12) ų |

The crystal structure of this related compound reveals a nearly planar pyrazole ring. It is anticipated that the aminopyrazole derivative would adopt a similar overall geometry, with the bromophenyl group likely twisted relative to the pyrazole ring. The presence of the amine group in 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine introduces the potential for hydrogen bonding, which would significantly influence its crystal packing and, consequently, its physical properties.

Safety and Handling

Based on the hazard classifications for the related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, it is prudent to handle 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine with appropriate safety precautions. The related compound is classified as harmful if swallowed, causing skin irritation, and causing serious eye damage.[5] Therefore, standard laboratory safety practices, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, are strongly recommended when handling this compound.

Conclusion and Future Perspectives

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine represents a valuable building block for the synthesis of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. Its physicochemical properties, particularly its likely lipophilicity and low aqueous solubility, are key determinants of its behavior in biological systems and formulation development. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide provides a foundational understanding based on data from closely related analogues and predictive models. Further experimental characterization of its physicochemical properties, including pKa, logP, solubility in various solvents, and stability, is warranted to fully unlock its potential in drug discovery and development.

References

-

PubChem. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Available from: [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

SpectraBase. 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine. Available from: [Link]

-

National Center for Biotechnology Information. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Available from: [Link]

-

Wiley Online Library. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available from: [Link]

-

ChemUniverse. 3-(4-bromophenyl)-1-methyl-1h-pyrazol-5-amine. Available from: [Link]

-

SpectraBase. 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine - Optional[13C NMR]. Available from: [Link]

-

SpectraBase. 1H-pyrazol-3-amine, 1-[(4-bromophenyl)methyl]-5-methyl-. Available from: [Link]

-

BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

PubChemLite. 3-(4-bromophenyl)-1-(4-fluorophenyl)-1h-pyrazol-5-amine. Available from: [Link]

-

ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

PubChem. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-ylamine. Available from: [Link]

-

ResearchGate. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Available from: [Link]

-

PubMed Central. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

ResearchGate. (PDF) 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. PubChemLite - 3-(4-bromophenyl)-1-(4-fluorophenyl)-1h-pyrazol-5-amine (C15H11BrFN3) [pubchemlite.lcsb.uni.lu]

- 5. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of N-ethyl-N-methylacetamide in Common Laboratory Solvents

Foreword: Navigating the Solvent Landscape for a Key Synthetic Intermediate

To the researchers, scientists, and drug development professionals who drive innovation, a deep understanding of the fundamental properties of chemical reagents is paramount. N-ethyl-N-methylacetamide, a tertiary amide with growing significance as a synthetic intermediate, presents a unique solubility profile that dictates its utility in a myriad of reaction and purification schemes. This in-depth technical guide moves beyond a simple cataloging of data to provide a foundational understanding of the physicochemical principles governing the solubility of this compound. Where direct experimental data is not available, we will leverage established principles of physical organic chemistry and draw upon the well-documented behavior of structurally analogous compounds to provide reliable predictions. This guide is designed to be a practical resource, empowering you to make informed decisions in solvent selection and to confidently develop robust experimental protocols.

Physicochemical Properties of this compound: The "Why" Behind its Solubility

A molecule's structure is the primary determinant of its interactions with its environment. For this compound, several key physicochemical parameters, detailed in Table 1, govern its solubility in various laboratory solvents.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| CAS Number | 38806-26-7 | [1][2] |

| Predicted Boiling Point | 170.7 ± 8.0 °C | [2] |

| Predicted Density | 0.876 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -0.41 ± 0.70 | [2] |

This compound is a polar aprotic molecule. The presence of the carbonyl group (C=O) and the nitrogen atom creates a significant dipole moment, rendering the molecule polar. However, as a tertiary amide, it lacks a hydrogen atom directly bonded to the nitrogen. This structural feature is critical as it prevents this compound from acting as a hydrogen bond donor, although the lone pairs on the oxygen and nitrogen atoms allow it to act as a hydrogen bond acceptor.[3][4] This characteristic significantly influences its solubility, particularly in protic solvents like water and alcohols.

Predicted Solubility Profile of this compound

Direct, experimentally determined solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, by examining the solubility profiles of structurally similar tertiary amides, namely N,N-dimethylacetamide (DMAc) and N,N-diethylacetamide, we can construct a highly predictive model for its behavior.[5][6][7][8][9][10]

The guiding principle of "like dissolves like" is the cornerstone of this predictive analysis. The polarity, hydrogen bonding capability, and overall molecular structure of this compound suggest a solubility pattern that closely mirrors that of its chemical cousins.

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale and Comparative Insights |

| Polar Protic | Water | Miscible/Highly Soluble | While unable to donate hydrogen bonds, the polar amide group can accept hydrogen bonds from water molecules. Structurally similar N,N-dimethylacetamide and N,N-diethylacetamide are miscible with water.[9] |

| Methanol | Miscible | Expected to be fully miscible due to strong dipole-dipole interactions and hydrogen bond acceptance. | |

| Ethanol | Miscible | Similar to methanol, miscibility is predicted. N,N-diethylacetamide is miscible with ethanol.[6] | |

| Polar Aprotic | Acetone | Miscible | Strong dipole-dipole interactions between the carbonyl groups of both molecules should lead to complete miscibility. N,N-diethylacetamide is miscible with acetone.[6][10] |

| Acetonitrile | Miscible | The polar nature of both the solvent and solute suggests high solubility. | |

| Dimethylformamide (DMF) | Miscible | As another polar aprotic amide solvent, DMF is expected to be an excellent solvent for this compound. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a highly polar aprotic solvent known for its broad solvency, and it is expected to readily dissolve this compound. | |

| Nonpolar Aromatic | Toluene | Soluble | The presence of the ethyl and methyl groups provides some nonpolar character, allowing for favorable interactions with aromatic solvents. |

| Benzene | Soluble | Similar to toluene, benzene is expected to be a good solvent. N,N-diethylacetamide is soluble in benzene.[10] | |

| Nonpolar Aliphatic | Hexane | Sparingly Soluble/Insoluble | The high polarity of this compound is a poor match for the nonpolar nature of aliphatic hydrocarbons. N,N-dimethylacetamide is poorly soluble in aliphatic hydrocarbons.[5] |

| Heptane | Sparingly Soluble/Insoluble | Similar insolubility to hexane is predicted. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The moderate polarity of DCM should allow for good solvation of this compound. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a suitable solvent. | |

| Ethers | Diethyl Ether | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall moderate polarity suggests solubility. N,N-diethylacetamide is miscible with ether.[6][10] |

| Tetrahydrofuran (THF) | Miscible | The cyclic ether THF is a versatile solvent and is expected to be fully miscible. |

Experimental Determination of Solubility: A Practical Guide

While predictions provide a strong starting point, empirical determination of solubility is crucial for optimizing experimental conditions. The following protocols are designed to be self-validating and can be readily implemented in a standard laboratory setting.

Qualitative Miscibility Determination

This method provides a rapid assessment of whether this compound and a given solvent are miscible, partially miscible, or immiscible.

Materials:

-

This compound

-

Test solvents

-

Small test tubes or vials with caps

-

Pipettes

Protocol:

-

Add 1 mL of the test solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Cap the test tube and shake vigorously for 30 seconds.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Record Observations:

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Caption: Workflow for qualitative miscibility determination.

Semi-Quantitative Solubility Determination (for Sparingly Soluble Solvents)

This protocol provides an estimation of the solubility of this compound in solvents where it is not fully miscible.

Materials:

-

This compound

-

Test solvent

-

Vials with caps

-

Micropipettes

-

Vortex mixer or magnetic stirrer

Protocol:

-

Add a known volume (e.g., 1.0 mL) of the test solvent to a vial.

-

Using a micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Cap the vial and mix thoroughly (e.g., vortex for 1 minute) until the this compound is fully dissolved.

-

Continue adding known increments of this compound, mixing thoroughly after each addition, until a persistent second phase (undissolved solute) is observed.

-

The total volume of this compound added before the saturation point is reached provides a semi-quantitative measure of its solubility in the chosen solvent.

Caption: Protocol for semi-quantitative solubility estimation.

Applications in Research and Drug Development

While specific, large-scale industrial applications of this compound are not as widely documented as those for DMAc, its utility as a chemical intermediate in organic synthesis is recognized.[11] Its solubility profile makes it a versatile candidate for use as a reaction solvent, particularly in situations requiring a polar aprotic medium with a moderate boiling point. In drug development, understanding the solubility of such intermediates is critical for reaction optimization, product purification, and formulation development.

Safety and Handling Considerations

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as a combustible liquid and may cause skin and serious eye irritation, as well as respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion: A Predictive and Practical Framework

This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, grounded in the principles of its physicochemical properties and informed by the behavior of structurally related compounds. The provided experimental protocols offer a clear and reliable means of empirically verifying the predicted solubility profile. By combining theoretical understanding with practical experimental validation, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their synthetic and formulation endeavors.

References

- Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin. Retrieved from [a different source, as the original is not accessible]

-

N,N-DIMETHYLACETAMIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

- N,N-Dimethylacetamide MSDS. (2005, October 10). Nano. Retrieved from [a different source, as the original is not accessible]

-

N,N-Diethylacetamide: High-Performance Solvent & Intermediate for Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

N,N-Diethylacetamide. (n.d.). Global Chemical Supplier-TUODA INDUSTRY LIMITED. Retrieved from [Link]

- N-Ethylacetamide (CAS 625-50-3): Properties, Purity, and Sourcing. (n.d.). [Source not explicitly named]. Retrieved from [a different source, as the original is not accessible]

-

N,N-Diethylacetamide. (n.d.). PubChem. Retrieved from [Link]

- Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. (n.d.). [Journal Name]. Retrieved from [a different source, as the original is not accessible]

-

Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]

-

15.15: Physical Properties of Amides. (2024, October 16). Chemistry LibreTexts. Retrieved from [Link]

-

Safety Data Sheet: N-Ethylacetamide. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide. (n.d.). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Principles of Drug Action 1, Spring 2005, Amides. (n.d.). [Educational Institution]. Retrieved from [a different source, as the original is not accessible]

- The Role of N-Ethylacetamide in Spectroscopic Analysis & Material Science. (n.d.). [Source not explicitly named]. Retrieved from [a different source, as the original is not accessible]

- SAFETY DATA SHEET. (2025, September 16). [Source not explicitly named]. Retrieved from [a different source, as the original is not accessible]

-

N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide. (n.d.). PubChem. Retrieved from [Link]

- Understanding N-Ethylacetamide: Properties, Applications, and Sourcing from a Reliable Manufacturer. (n.d.). [Source not explicitly named]. Retrieved from [a different source, as the original is not accessible]

-

Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College. Retrieved from [Link]

-

Solubility of Amides. (2020, July 10). Chemistry Stack Exchange. Retrieved from [Link]

-

Simple Synthesis Of N-Ethylacetamide. (2019, December 11). Frandcom Industrial Limited. Retrieved from [Link]

-

Showing metabocard for N-Ethylacetamide (HMDB0031215). (2012, September 11). Human Metabolome Database. Retrieved from [Link]

-

N-ETHYLACETAMIDE. (2024, April 9). ChemBK. Retrieved from [Link]

-

N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Protheragen. Retrieved from [Link]

-

This compound (C5H11NO). (n.d.). PubChemLite. Retrieved from [Link]

- Solvent Miscibility Table. (n.d.). [Source not explicitly named]. Retrieved from [a different source, as the original is not accessible]

- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). [Source not explicitly named]. Retrieved from [a different source, as the original is not accessible]

-

N-Methylacetamide. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. This compound | C5H11NO | CID 13390905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-ethylacetamide | 38806-26-7 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. productcatalog.eastman.com [productcatalog.eastman.com]

- 9. tuodaindus.com [tuodaindus.com]

- 10. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Simple Synthesis Of N-Ethylacetamide - Product news - News - Frandcom Industrial Limited [fcchemicals.com]

Introduction: The Analytical Imperative for N-ethyl-N-methylacetamide

An In-Depth Technical Guide to the Spectral Analysis of N-ethyl-N-methylacetamide

This compound (CAS No. 38806-26-7) is a tertiary amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol .[1][2] As a small, functionalized molecule, it serves as a valuable model compound in various research contexts, from fundamental studies of amide bond rotation to its potential role as a building block in synthetic chemistry. The unambiguous confirmation of its molecular structure is paramount for any scientific application, ensuring purity, identity, and the validity of downstream experimental results.

This guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating the data from these orthogonal methods, we can construct a self-validating analytical system that confirms the molecular identity with a high degree of confidence. This document is designed for researchers and drug development professionals, offering not just the spectral data but also the underlying scientific principles and field-proven insights into the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality Behind Experimental Choices

The selection of an appropriate deuterated solvent is the first critical step. Solvents like deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are used because they lack protons that would otherwise create overwhelmingly large solvent signals, obscuring the signals from the analyte.[3] Shimming the magnetic field is another crucial procedure; it involves adjusting currents in specialized coils to maximize the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and integration.[1]

A key feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character. For this compound, this can result in the presence of two distinct geometric isomers, or rotamers (E and Z). This phenomenon may lead to the observation of two separate sets of signals for the N-ethyl and N-methyl groups, a critical insight that a less experienced analyst might misinterpret as an impurity. The ratio of these signals can provide information about the relative thermodynamic stability of the rotamers.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shimming: Perform an automated or manual shimming process to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle and a relaxation delay of at least 2-5 seconds to ensure the data can be accurately integrated.[1]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets, simplifying the spectrum. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Predicted Spectral Data & Interpretation

Since experimental spectra for this compound are not available in major public databases, the following data is predicted based on established chemical shift principles. The potential for two sets of signals due to rotamers is noted.

Table 1: Predicted ¹H NMR Data for this compound (Major Rotamer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.15 | Triplet (t) | 3H | CH₃ -CH₂-N | Aliphatic methyl group coupled to an adjacent methylene group. |

| ~2.10 | Singlet (s) | 3H | CH₃ -C=O | Acetyl methyl group adjacent to a carbonyl; no adjacent protons. |

| ~2.95 | Singlet (s) | 3H | N-CH₃ | N-methyl group; may appear as two singlets if rotamers are present. |

| ~3.35 | Quartet (q) | 2H | CH₃-CH₂ -N | Methylene group coupled to an adjacent methyl group; may appear as two quartets. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~13 | CH₃ -CH₂-N | Upfield chemical shift typical for an aliphatic ethyl methyl carbon. |

| ~21 | CH₃ -C=O | Acetyl methyl carbon, slightly deshielded by the adjacent carbonyl. |

| ~33 | N-CH₃ | N-methyl carbon, deshielded by the nitrogen atom. |

| ~41 | CH₃-CH₂ -N | N-ethyl methylene carbon, deshielded by the nitrogen atom. |

| ~170 | C =O | Carbonyl carbon, highly deshielded due to the electronegative oxygen. |

Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying the Amide Functional Group

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.

Causality Behind Experimental Choices

For solid or non-volatile liquid samples, the KBr pellet method is often employed. Potassium bromide is used because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and forms a solid matrix when pressed, holding the sample in the beam path. For this compound, which is a liquid, analysis can be performed by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates. The key diagnostic feature for this molecule is the presence of a strong carbonyl (C=O) absorption and the complete absence of N-H stretching vibrations, which is the definitive signature of a tertiary amide.[4]

Experimental Protocol: FT-IR Spectroscopy (Thin Film)

-

Sample Preparation: Place one or two drops of neat this compound onto a polished salt (e.g., NaCl) plate.

-

Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Background Spectrum: Place the empty, assembled cell (or nothing) in the spectrometer's sample holder and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample-loaded cell into the holder and acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Spectral Data & Interpretation

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Assignment |

| 2850-3000 | C-H Stretch | Medium-Strong | Aliphatic C-H bonds of ethyl and methyl groups. |

| ~1650 | C=O Stretch (Amide I) | Strong | Carbonyl group of the tertiary amide.[4][5] |

| ~1460 | C-H Bend | Medium | Methylene and methyl scissoring/bending vibrations. |

| 1000-1300 | C-N Stretch | Medium | Carbon-Nitrogen single bond stretch. |

| N/A (3100-3500) | N-H Stretch | Absent | Confirms the amide is tertiary.[4] |

Visualization: IR Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through its fragmentation pattern, clues about its substructures. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Causality Behind Experimental Choices

EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that are highly characteristic of a given structure. For a small molecule like this compound, this allows for the creation of a spectral "fingerprint." The primary fragmentation pathway for aliphatic amides is often alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen or the carbonyl group.[1] Identifying the molecular ion (M⁺) peak is the first step, as it directly provides the molecular weight.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or, if volatile, through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a 70 eV electron beam, creating a positively charged radical ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectral Data & Interpretation

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Rationale |

| 101 | [C₅H₁₁NO]⁺ | M⁺ (Molecular Ion) | Corresponds to the intact molecule, confirming the molecular weight. |

| 86 | [M - CH₃]⁺ | [C₄H₈NO]⁺ | Loss of a methyl radical from either the N-methyl or acetyl group. |

| 72 | [M - C₂H₅]⁺ | [C₃H₆NO]⁺ | Loss of an ethyl radical via cleavage of the N-CH₂ bond. |

| 58 | [CH₃N(C₂H₅)]⁺ | [C₃H₈N]⁺ | Alpha-cleavage with loss of the acetyl group (CH₃CO radical). |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Alpha-cleavage with loss of the N-ethyl-N-methylamino group. This is often a prominent peak for acetamides. |

Visualization: MS Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

-

Mass Spectrometry establishes the molecular weight as 101 amu, consistent with the formula C₅H₁₁NO. The fragmentation pattern, particularly the presence of key fragments at m/z 58 and 43, strongly suggests an N-substituted acetamide structure.

-

Infrared Spectroscopy confirms the functional group. The strong absorption around 1650 cm⁻¹ verifies the presence of an amide carbonyl group, while the definitive absence of N-H stretching bands proves it is a tertiary amide.

-

NMR Spectroscopy provides the final, unambiguous connectivity. ¹H NMR confirms the presence and relative ratios of the ethyl (quartet and triplet), N-methyl (singlet), and acetyl (singlet) groups. ¹³C NMR confirms the count of unique carbon environments, including the characteristic downfield carbonyl signal near 170 ppm. The potential observation of rotamers in the NMR provides advanced confirmation of the classic amide C-N bond character.

Together, these three techniques provide orthogonal data points that converge on a single, unambiguous structure: this compound. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the identification of the compound.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031215) . [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. [Link]

-

Chemistry LibreTexts. Amide infrared spectra . [Link]

-

NIST. Acetamide, N-ethyl- . NIST Chemistry WebBook. [Link]

-

NIST. Mass spectrum of Acetamide, N-ethyl- . NIST Chemistry WebBook. [Link]

-

CP Lab Safety. This compound, min 97%, 1 gram . [Link]

Sources

Navigating the Safety Landscape of N-ethyl-N-methylacetamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-ethyl-N-methylacetamide in a Research Context

This compound (CAS No. 38806-26-7) is a chemical compound that finds utility in various research and development applications, including as a building block in organic synthesis.[1] As with any chemical reagent, a thorough understanding of its hazard profile and handling requirements is not merely a regulatory formality but a cornerstone of safe and effective research. This guide provides an in-depth review of the material safety data for this compound, moving beyond a simple recitation of facts to offer practical insights for laboratory professionals. The causality behind safety protocols is emphasized to empower researchers to make informed decisions and foster a culture of safety.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and storage protocols.[2] Understanding these classifications is the first step in a proactive safety assessment.

GHS Classification Summary:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[2]

The primary hazards associated with this compound are its combustibility and its irritant properties upon contact with skin, eyes, and the respiratory tract, as well as its toxicity if ingested.[2] The "Warning" signal word indicates a moderate level of hazard. The GHS07 pictogram, an exclamation mark, visually reinforces the presence of these irritant and acute toxicity hazards.

Physical and Chemical Properties: Implications for Handling

While a comprehensive, experimentally verified list of physical and chemical properties for this compound is not consistently available across public data sources, the following information has been reported:

| Property | Value | Source |

| Molecular Formula | C5H11NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | [1] |

The fact that it is a combustible liquid (H227) is a critical piece of information.[2] This implies that while it does not ignite as readily as flammable liquids, it can still pose a fire risk when exposed to heat or ignition sources. This directly influences storage and handling procedures, necessitating its separation from open flames, sparks, and strong oxidizing agents.

Exposure Controls and Personal Protection: A Self-Validating System

Given the identified hazards, a robust personal protective equipment (PPE) and engineering control strategy is necessary. This system should be viewed as self-validating; its proper implementation inherently mitigates the risks outlined in the hazard identification.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that could generate aerosols or vapors, a certified chemical fume hood is mandatory. This is a direct response to the H335 "May cause respiratory irritation" classification.[2]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this chemical is handled. This is a critical preparedness measure for accidental exposures.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles. This is in direct response to the H319 "Causes serious eye irritation" classification.[2]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect against skin contact. This addresses the H315 "Causes skin irritation" hazard.[2]

-

-

Respiratory Protection: If work must be performed outside of a fume hood and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

The following diagram illustrates the logical relationship between the identified hazards and the required protective measures.

Handling, Storage, and Emergency Procedures

Safe Handling Protocol

The following step-by-step protocol is designed for the safe handling of this compound in a laboratory setting:

-

Pre-Handling Assessment: Before beginning work, review this safety guide and the specific experimental protocol. Ensure that all necessary PPE is available and in good condition. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Work Area Preparation: Conduct all manipulations of this compound within a chemical fume hood. Ensure the work area is free of clutter and incompatible materials, especially strong oxidizing agents.

-

Personal Protective Equipment: Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

-

Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

-

Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work surface and any equipment used. Remove gloves and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[3]

-

Container: Keep the container tightly closed and sealed in an upright position to prevent leakage.[3]

-

Incompatibilities: Store away from sources of heat, ignition, and strong oxidizing agents.

Accidental Release and First Aid Procedures

In the event of an accidental release or exposure, a swift and correct response is critical.

First Aid Measures:

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Spill Response Workflow:

The following workflow should be initiated in the event of a spill.

Stability, Reactivity, and Toxicological Insights

-

Reactivity: While specific reactivity data is limited, as a general principle for amides, contact with strong oxidizing agents should be avoided.

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4]

-

Toxicological Information: The primary toxicological concerns are derived from its GHS classification. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[2] Currently, there is no publicly available data regarding its potential for carcinogenicity, mutagenicity, or reproductive toxicity. The absence of data should not be interpreted as an absence of hazard; therefore, exposure should always be minimized.

Conclusion

This compound is a valuable chemical intermediate for the research and drug development community. Its safe and effective use hinges on a comprehensive understanding of its material safety data sheet. By recognizing its status as a combustible liquid and a moderate irritant, and by implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their work. Adherence to these principles is not just about compliance; it is about upholding the scientific integrity and safety of the laboratory environment.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Laboratory Chemical Safety Summary (LCSS) for this compound. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. This compound, min 97%, 1 gram. [Link]

-

LookChem. Cas 624-78-2,N-Ethylmethylamine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. [Link]

-

Chemsrc. CAS No. 38806-26-7. [Link]

-

CATO Research Chemical Inc. SAFETY DATA SHEETS. [Link]

-

BASF. Safety Data Sheet. [Link]

-

LymTal. DOW CORNING CORPORATION Material Safety Data Sheet. [Link]

Sources

Navigating the Nomenclature: A Technical Guide to N-ethyl-N-methylacetamide for Advanced Drug Development

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core reference for understanding the key synonyms, physicochemical properties, synthesis, and applications of N-ethyl-N-methylacetamide, a crucial building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. As Senior Application Scientists, our goal is to provide not just data, but a framework for its practical application, grounded in established scientific principles.

Core Identifiers and Nomenclature: Establishing a Common Language

Precise communication in scientific research is paramount. This compound is referenced across literature and chemical databases under several names. Establishing a clear understanding of its synonyms is the first step in a comprehensive literature review and unambiguous procurement.

The most systematic and universally recognized name is its IUPAC name: this compound [1]. However, variations in naming conventions and database entries have led to a range of synonyms. It is crucial for researchers to recognize these alternatives to ensure a thorough search of existing literature and patents.

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 38806-26-7 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][3] |

| Common Synonyms | N-Methyl-N-ethylacetamide, Acetamide, N-ethyl-N-methyl- | [3] |

| Database Identifiers | DTXSID40539122, MFCD20357058, RefChem:364023 | [1] |

| InChI | InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3 | [1] |

| InChIKey | MGDNHIJGIWHQBL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCN(C)C(=O)C | [1] |

Physicochemical Properties: A Comparative Analysis

The utility of this compound in a laboratory setting, whether as a solvent, reagent, or building block, is dictated by its physical and chemical properties. Understanding these properties is essential for predicting its behavior in reaction mixtures, optimizing purification protocols, and formulating drug candidates.

A key aspect of its character is its nature as a polar aprotic solvent, which places it in a similar category to commonly used solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). A comparative analysis highlights its unique profile.

| Property | This compound | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methylacetamide (NMA) |

| Molecular Weight ( g/mol ) | 101.15 | 73.09 | 87.12 | 73.09[4] |

| Boiling Point (°C) | 170.7 (predicted)[3] | 153 | 165 | 206–208[4] |

| Density (g/cm³) | 0.876 (predicted)[3] | 0.944 | 0.937 | 0.94[4] |

| Solubility in Water | Miscible | Miscible | Miscible | Soluble[4] |

| pKa | -0.41 (predicted)[3] | - | - | 16.61 (predicted) |

Note: Some values for this compound are predicted and should be confirmed with experimental data where critical.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acylation of N-ethylmethylamine with an acetylating agent, such as acetic anhydride or acetyl chloride. The following protocol outlines a representative laboratory-scale synthesis.

Reaction: (CH₃CH₂)NH(CH₃) + (CH₃CO)₂O → CH₃CON(CH₃)(CH₂CH₃) + CH₃COOH

Experimental Protocol: Acetylation of N-Ethylmethylamine

Materials:

-

N-Ethylmethylamine

-

Acetic Anhydride

-

Pyridine (or another suitable non-nucleophilic base)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-ethylmethylamine (1.0 equivalent) and pyridine (1.2 equivalents) in diethyl ether. Cool the flask in an ice bath to 0°C with stirring.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution via the addition funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine and amine), saturated aqueous NaHCO₃ solution (to remove acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The this compound can be further purified by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Use of a Base: Pyridine is used to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Controlled Addition at Low Temperature: The acylation reaction is exothermic. Slow, dropwise addition at 0°C prevents overheating and potential side reactions.

-

Aqueous Workup: The series of washes is critical for removing unreacted starting materials and byproducts, ensuring a pure final product.

Caption: Synthesis workflow for this compound.

Core Application in Drug Development: A Building Block for PROTACs

While this compound can be used as a solvent, its most significant contemporary role in drug development is as a structural component in PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase[5].

The this compound moiety is incorporated into the linker region of the PROTAC, which connects the POI-binding ligand to the E3 ligase-binding ligand. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy[6].

Why are amide-containing linkers like this compound used?

-